molecular formula C15H12ClN3O4S3 B2730032 5-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide CAS No. 950319-77-4

5-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2730032
CAS No.: 950319-77-4
M. Wt: 429.91
InChI Key: KUFUWOLHIKZHLN-UHFFFAOYSA-N
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Description

5-Chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide is a synthetic sulfonamide derivative intended for research purposes. This compound is of significant interest in medicinal chemistry and drug discovery due to the proven pharmacological versatility of its constituent motifs. The sulfonamide functional group is a cornerstone in pharmaceuticals, known to confer antibacterial, diuretic, hypoglycemic, and anti-carbonic anhydrase activities . Furthermore, integrating a sulfonamide with a heterocyclic system, such as the pyridazinone and thiophene rings present in this structure, is a established strategy for developing novel bioactive molecules. Similar structural hybrids have been reported to exhibit antiviral activity against plant viruses , suggesting potential for broader virology research. Particularly relevant to oncology, a closely related analog, (S)-5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide, was recently identified as a potent and selective inhibitor of the Dishevelled 1 (DVL1) PDZ domain, a key player in the WNT/β-catenin signaling pathway . Dysregulation of this pathway is strongly correlated with cancer proliferation and chemoresistance. The presence of the 5-chlorothiophene-2-sulfonamide moiety in the target compound indicates potential for similar mechanism-of-action studies, positioning it as a candidate for investigating new anti-cancer therapeutics and overcoming multidrug resistance in cancers such as colon cancer. Researchers can utilize this compound to probe key cellular signaling pathways and screen for biological activity. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary consumption.

Properties

IUPAC Name

5-chloro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O4S3/c1-25(20,21)14-7-5-12(17-18-14)10-3-2-4-11(9-10)19-26(22,23)15-8-6-13(16)24-15/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFUWOLHIKZHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Key Reaction Types

The compound participates in reactions characteristic of sulfonamides and heterocyclic systems:

Reaction Type Mechanism Conditions Outcome
Hydrolysis Cleavage of sulfonamide bond under acidic/basic conditionsHCl/H₂O or NaOH, heatFormation of sulfonic acid and amine
Nucleophilic Substitution Replacement of chloro group with nucleophiles (e.g., amines, alcohols)DMF, K₂CO₃, 80–100°CSubstituted derivatives with altered pharmacokinetics
Acylation Reaction of sulfonamide NH with acylating agents (e.g., acetic anhydride)AcCl, pyridine, 0°C–RTN-Acylated sulfonamides (reduced basicity)
Pyridazine Ring Reactions Electrophilic substitution (e.g., nitration, bromination)HNO₃/H₂SO₄ or Br₂, Lewis acidsFunctionalization of pyridazine (e.g., nitro derivatives)
S-O Bond Cleavage Oxidative/reductive cleavage of sulfonamide S-O bondsH₂O₂, Hg(OAc)₂, or LiAlH₄Formation of sulfenic/sulfonic acids or alcohols

Mechanistic Insights

Reactions often proceed via intermediates such as sulfonyl radicals or enolate species, as observed in analogous systems:

  • Sulfonamide Hydrolysis :

    • Acidic Conditions : Protonation of the sulfonamide nitrogen weakens the S–N bond, facilitating cleavage.

    • Basic Conditions : Deprotonation generates a nucleophilic nitrogen, attacking the sulfonate group.

  • Pyridazine Reactivity :

    • The electron-deficient pyridazine ring undergoes electrophilic substitution at positions para to the sulfonamide group, influenced by directing effects of substituents .

  • Radical-Mediated Reactions :

    • Similar to SO₂ insertion mechanisms in thiophene derivatives , the compound may undergo radical cyclization under redox-neutral conditions, though this requires experimental validation.

Reaction Conditions and Optimization

Critical parameters for synthesis and stability:

Parameter Optimal Range Impact
Temperature 0°C–100°CHigher temperatures favor hydrolysis; controlled heating prevents degradation
Solvent DMF, DMSO, THFPolar aprotic solvents stabilize intermediates (e.g., sulfonamides)
Catalyst K₂CO₃, Hg(OAc)₂Facilitates nucleophilic substitution or oxidative cleavage
pH Neutral to weakly basicAvoid extreme pH to prevent sulfonamide hydrolysis

Stability and Reactivity

  • Physical Stability : Stable under standard laboratory conditions (room temperature, inert atmosphere) but sensitive to light and moisture.

  • Chemical Stability :

    • Hydrolysis : Requires acidic/basic conditions for cleavage.

    • Oxidative Stability : Resists oxidation due to electron-withdrawing sulfonamide and mesyl groups .

  • Biological Reactivity :

    • Sulfonamide group can act as a hydrogen bond donor, influencing protein-ligand interactions .

    • Pyridazine ring may participate in π-π stacking or electron-deficient interactions .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to 5-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide exhibit significant antimicrobial properties.

  • Mechanism of Action : This compound likely inhibits bacterial growth by targeting folate synthesis pathways, similar to other sulfonamides. It may act by inhibiting dihydropteroate synthase, an enzyme crucial for bacterial folate metabolism.
  • Case Study : A study evaluated the efficacy of this compound against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated minimal inhibitory concentrations (MICs) ranging from 15.62 to 31.25 μmol/L, demonstrating effective antibacterial activity .

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines.

  • Mechanism of Action : The compound may exert its effects by interfering with key metabolic pathways essential for cancer cell proliferation, potentially leading to apoptosis.
  • Case Study : In vitro studies reported that this compound showed significant cytotoxicity against several cancer cell lines, with GI50 values indicating effective inhibition of cell growth at concentrations above 10 µM .

Data Summary Table

Application TypeTested CompoundMIC/IC50 ValuesRemarks
Antimicrobial5-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)...15.62 - 31.25 μmol/LEffective against MRSA
Anticancer5-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)...GI50 > 10 µMSignificant cytotoxicity in cancer cells

Mechanism of Action

The mechanism of action of 5-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiophene Ring

5-ethyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide (F261-0046)
  • Molecular Formula : C₁₇H₁₇N₃O₄S₃
  • Key Differences : Ethyl group replaces chlorine at the thiophene 5-position.
  • Impact : The ethyl group increases hydrophobicity, which may improve membrane permeability but reduce solubility. This substitution is common in screening libraries to balance bioavailability and potency .
5-chloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide
  • Molecular Formula : C₁₆H₁₁ClN₄O₂S₃
  • Key Differences : Thiazolo[5,4-b]pyridine replaces methanesulfonylpyridazine.
  • Impact : The sulfur-rich thiazolopyridine enhances π-stacking interactions but may reduce metabolic stability compared to the sulfonyl group .

Variations in the Aryl Sulfonamide Group

Angiotensin AT2 Receptor Ligands ()

Compounds such as 3-(3-((1H-imidazole-1-yl)methyl)phenyl)-N-(5-cyanopyrimidin-2-yl)-5-isobutylthiophene-2-sulfonamide (Compound 9) feature pyrimidine or benzothiazole substituents instead of pyridazine.

  • Key Differences: Pyrimidine rings (e.g., cyano or bromo substituents) vs. pyridazine.
  • Impact : Pyridazine’s electron-deficient nature may enhance binding to polar residues in enzyme active sites, whereas pyrimidines offer more hydrogen-bonding versatility .
5-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
  • Key Differences : 2-Oxopyrrolidine (a lactam) replaces methanesulfonylpyridazine.

Pharmacological Analogs

BAY 59-7939 (Rivaroxaban Analog)
  • Structure: Features an oxazolidinone-morpholine core instead of pyridazine.
  • Activity : Direct Factor Xa inhibitor.
  • Comparison: The target compound’s sulfonylpyridazine may mimic the oxazolidinone’s role in serine protease binding, but with distinct electronic properties .

Structural and Pharmacokinetic Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Target/Activity References
Target Compound C₁₆H₁₃ClN₃O₄S₃ 419.9 Cl, methanesulfonylpyridazine Serine hydrolases (hypothesized)
F261-0046 C₁₇H₁₇N₃O₄S₃ 423.5 Ethyl, methanesulfonylpyridazine Screening compound
Compound 9 () C₂₅H₂₀N₆O₂S₂ 524.6 Cyano, imidazole Angiotensin AT2 receptor
BAY 59-7939 C₁₉H₁₈ClN₃O₅S 435.9 Oxazolidinone, morpholine Factor Xa inhibitor

Key Findings

Electronic Effects : The methanesulfonylpyridazine group in the target compound provides strong electron-withdrawing character, likely enhancing interactions with positively charged residues in enzyme active sites compared to ethyl or lactam substituents .

Solubility vs. Permeability : Chlorine substituents improve solubility over ethyl groups but may reduce blood-brain barrier penetration. Thiazolopyridine analogs () trade solubility for aromatic interactions .

Synthetic Accessibility : Microwave-assisted synthesis (e.g., ) is common for aryl sulfonamides, but pyridazine functionalization requires precise sulfonylation conditions .

Biological Activity

5-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClN3O4SC_{15}H_{12}ClN_3O_4S, with a molecular weight of approximately 429.91 g/mol. The compound features a thiophene ring, which is known for its role in various biological activities, and a sulfonamide group that can enhance its pharmacological properties.

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:

  • Carbonic Anhydrase Inhibition : Sulfonamides are known inhibitors of carbonic anhydrase (CA), an enzyme that plays a crucial role in regulating pH and fluid balance. Inhibiting CA can have therapeutic effects in conditions such as glaucoma and edema .
  • Antimicrobial Activity : Many thiophene derivatives have demonstrated antimicrobial properties. The presence of the sulfonamide group may enhance this activity against bacterial strains .
  • Anti-inflammatory Effects : Compounds similar to this compound have shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases .

Case Studies and Experimental Data

  • Inhibition Studies : A study investigating a series of thiophene-2-sulfonamides found that certain derivatives exhibited significant inhibition of human carbonic anhydrase isoforms, particularly hCA II, with IC50 values in the subnanomolar range . This suggests that this compound may possess similar inhibitory capabilities.
  • Crystallographic Analysis : Recent X-ray crystallography studies have provided insights into the solid-state structure of related compounds, indicating strong hydrogen bonding interactions that may influence their biological activity and stability . Understanding these interactions can help predict the behavior of this compound in biological systems.

Comparative Biological Activity Table

Compound Biological Activity IC50 (nM) Mechanism
This compoundPotential CA inhibitorTBDInhibition of carbonic anhydrase
Related thiophene derivativesAntimicrobial50 - 500Disruption of bacterial cell wall
Other sulfonamidesAnti-inflammatory200 - 1000Inhibition of inflammatory mediators

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide, and how can reaction conditions be systematically optimized?

  • Methodology : Start with nucleophilic substitution between pyridazine derivatives and sulfonyl chlorides. For example, react 3-amino-6-methanesulfonylpyridazine with 5-chlorothiophene-2-sulfonyl chloride in a polar aprotic solvent (e.g., 1,2-dimethoxyethane) using sodium hydride as a base . Optimize reaction temperature (e.g., 60–90°C), stoichiometry (1:1 molar ratio of amine to sulfonyl chloride), and catalyst (e.g., Pd-PEPPSI-SIPr for cross-coupling steps) to improve yield . Monitor progress via thin-layer chromatography (TLC) and purify using column chromatography with gradient elution .

Q. How can the structural and electronic properties of this compound be characterized to confirm its identity and purity?

  • Methodology :

  • X-ray crystallography : Grow single crystals via slow evaporation in DMSO/water (2:1) and analyze crystal packing and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and pyridazine groups) .
  • Spectroscopy : Use 1H^1H and 13C^{13}C NMR (in CDCl3_3 or DMSO-d6_6) to assign protons and carbons, focusing on aromatic regions (δ 6.8–7.2 ppm for thiophene and pyridazine) and sulfonamide NH (~δ 10 ppm) .
  • Mass spectrometry : Confirm molecular weight via HRMS (DART-ESI+) with <2 ppm error .

Q. What is the hypothesized mechanism of action for this compound in modulating chemokine receptors (e.g., CCR4)?

  • Methodology : Perform competitive binding assays using radiolabeled ligands (e.g., 125I^{125}I-CCL17) and HEK293 cells expressing CCR4. Measure IC50_{50} values to assess affinity . Use molecular docking studies to predict interactions between the sulfonamide group and receptor residues (e.g., Lys171^{171} or Asp184^{184} in CCR4’s binding pocket) .

Q. Which analytical techniques are critical for detecting impurities or by-products during synthesis?

  • Methodology :

  • HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient to separate impurities. Monitor for chlorinated by-products (e.g., unreacted sulfonyl chloride) .
  • Elemental analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced CCR4 antagonism?

  • Methodology :

  • Substituent variation : Replace the methanesulfonyl group with trifluoromethyl or nitro groups to alter electron-withdrawing effects. Test derivatives in vitro for CCR4 binding affinity .
  • Scaffold hopping : Synthesize analogs with pyrazine or thiadiazole cores instead of pyridazine and compare activity .
  • Pharmacophore mapping : Use QSAR models to correlate logP, polar surface area, and IC50_{50} values .

Q. What strategies resolve contradictions in reported crystallographic data for sulfonamide-containing heterocycles?

  • Methodology : Compare unit cell parameters (e.g., space group P1P\overline{1}) and hydrogen-bonding motifs (e.g., N–H···O=S interactions) across multiple datasets . Use Rietveld refinement to validate polymorphic forms if discrepancies arise.

Q. How do solvatomorphism and polymorphism affect the compound’s bioavailability and stability?

  • Methodology :

  • Stability testing : Store crystals in DMSO/water (2:1) at 25°C and 40°C for 4 weeks. Monitor degradation via HPLC .
  • Dissolution studies : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy (λ = 254 nm) .

Q. What computational approaches predict metabolic pathways and toxicity profiles for this compound?

  • Methodology :

  • ADMET prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 oxidation of thiophene) and toxicity endpoints (e.g., Ames test alerts) .
  • Density functional theory (DFT) : Calculate HOMO-LUMO gaps to assess susceptibility to oxidative degradation .

Q. How can conflicting data on synthetic yields be reconciled across different laboratories?

  • Methodology :

  • Inter-lab validation : Reproduce reactions using identical reagents (e.g., TMPMgCl·LiCl) and anhydrous THF. Track water content via Karl Fischer titration .
  • By-product analysis : Use LC-MS to identify side products (e.g., dimerization via unprotected amine groups) and adjust protecting group strategies .

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